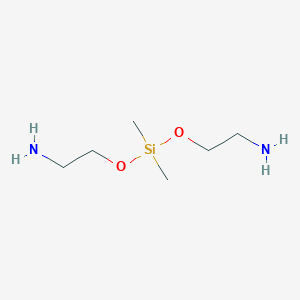

Bis(2-aminoethoxy)dimethylsilane

Beschreibung

Eigenschaften

CAS-Nummer |

15942-80-0 |

|---|---|

Molekularformel |

C6H18N2O2Si |

Molekulargewicht |

178.3 g/mol |

IUPAC-Name |

2-[2-aminoethoxy(dimethyl)silyl]oxyethanamine |

InChI |

InChI=1S/C6H18N2O2Si/c1-11(2,9-5-3-7)10-6-4-8/h3-8H2,1-2H3 |

InChI-Schlüssel |

XCYUKUCZYUZAOV-UHFFFAOYSA-N |

SMILES |

C[Si](C)(OCCN)OCCN |

Kanonische SMILES |

C[Si](C)(OCCN)OCCN |

Andere CAS-Nummern |

15942-80-0 |

Piktogramme |

Irritant |

Synonyme |

2-(2-aminoethoxy-dimethyl-silyl)oxyethanamine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Surface Modification

Bis(2-aminoethoxy)dimethylsilane is widely used for modifying surfaces to enhance adhesion properties. It acts as a coupling agent that promotes bonding between organic and inorganic materials, which is crucial in:

- Coatings : Enhancing the durability and adhesion of coatings on metal and glass surfaces.

- Composite Materials : Improving interfacial adhesion in polymer composites, thereby enhancing mechanical properties.

Case Study: Surface Treatment of Polymeric Membranes

Research has demonstrated that applying bis(2-aminoethoxy)dimethylsilane to poly(dimethylsiloxane) (PDMS) membranes significantly improves bonding stability. The treatment results in enhanced permeability and selectivity for gas separation applications, showcasing its effectiveness in membrane technology .

Biomedical Applications

The compound's amino groups allow for functionalization, making it suitable for various biomedical applications:

- Drug Delivery Systems : It can be used to modify nanoparticles for targeted drug delivery, improving bioavailability and reducing side effects.

- Tissue Engineering : Its biocompatibility and ability to promote cell adhesion make it a candidate for coating scaffolds used in tissue engineering.

Case Study: Drug Delivery Enhancement

In a study involving the functionalization of silica nanoparticles with bis(2-aminoethoxy)dimethylsilane, researchers found that the modified nanoparticles exhibited improved cellular uptake and drug release profiles compared to unmodified counterparts. This highlights the compound's potential in enhancing therapeutic efficacy .

Silane Coupling Agents

As a silane coupling agent, bis(2-aminoethoxy)dimethylsilane plays a critical role in:

- Adhesives and Sealants : It enhances the bonding strength of adhesives used in construction and automotive industries.

- Textile Treatments : Used to improve water repellency and stain resistance in fabrics.

Electronics and Thin Films

In electronics, bis(2-aminoethoxy)dimethylsilane is utilized for:

- Thin Film Deposition : It serves as a precursor for creating thin films with specific electronic properties, essential for semiconductor applications.

Case Study: Thin Film Applications

Research indicates that thin films produced using bis(2-aminoethoxy)dimethylsilane exhibit favorable electrical characteristics, making them suitable for use in sensors and other electronic devices .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, functional, and safety differences between Bis(2-aminoethoxy)dimethylsilane and related organosilanes:

Key Findings:

Functional Group Impact: Amino groups (as in the target compound) enhance reactivity and adhesion but require careful handling due to toxicity . Chloro/fluoro-nitro groups (e.g., ) increase hazards (corrosivity, explosiveness) but are critical in niche applications like explosives . Methoxy/tert-butyl groups reduce polarity and reactivity, favoring uses in surfactants and lubricants .

Structural Backbone Differences: Disiloxane derivatives (e.g., ) exhibit higher flexibility compared to dimethylsilanes, impacting thermal stability in polymers . Ethoxy vs. direct amino substitution (e.g., ) alters hydrolysis rates and byproduct formation (e.g., dimethylamine vs. ethanol) .

Safety Profiles: Amino and nitro derivatives require stringent safety protocols, whereas methoxy/tert-butyl analogs are generally safer .

Q & A

Basic: What are the established synthetic routes for Bis(2-aminoethoxy)dimethylsilane, and what analytical techniques validate its purity?

Methodological Answer:

Bis(2-aminoethoxy)dimethylsilane is synthesized via silylation reactions, typically involving dimethylchlorosilane derivatives and aminoethoxy precursors. For example, a two-step process may include:

Reaction of dimethylchlorosilane with 2-aminoethanol in anhydrous conditions under inert atmosphere (e.g., nitrogen) to form the aminoethoxy intermediate.

Purification via vacuum distillation or column chromatography to isolate the product.

Analytical validation includes:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by verifying methyl (-CH), silane (Si-CH), and aminoethoxy (NH-CH-CH-O-) groups .

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M]) with precision (e.g., <1 ppm error) to confirm molecular formula .

- Elemental Analysis : Validates carbon, hydrogen, and nitrogen content (±0.3% tolerance) .

Advanced: How does Bis(2-aminoethoxy)dimethylsilane function as a ligand in transition metal complexes, and what spectroscopic methods confirm its coordination?

Methodological Answer:

The compound acts as a bidentate ligand via its amino and ether oxygen atoms, enabling coordination to transition metals (e.g., Fe, Ni). Key steps include:

Complex Synthesis : Reacting Bis(2-aminoethoxy)dimethylsilane with metal salts (e.g., Fe(ClO)) in ethanol/water mixtures under reflux.

Spectroscopic Confirmation :

- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., Fe at ~500 nm) and charge-transfer bands .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detects [M-ClO_4$$^+] ions to confirm stoichiometry .

- Infrared (IR) Spectroscopy : Shifts in N-H (3300–3400 cm) and C-O (1100 cm) stretches indicate metal-ligand bonding .

The silane backbone enhances steric flexibility, enabling tailored geometry (e.g., octahedral for Fe) .

Basic: What are the key stability considerations when handling Bis(2-aminoethoxy)dimethylsilane under laboratory conditions?

Methodological Answer:

- Moisture Sensitivity : Hydrolyzes in the presence of water, releasing dimethylsilanol and aminoethanol derivatives. Store under inert gas (argon) in sealed, desiccated containers .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

- Light Sensitivity : Amber glassware or foil-wrapped containers prevent photodegradation of the aminoethoxy group .

- Compatibility : Avoid contact with strong acids/bases, which accelerate degradation. Use glass or PTFE-lined equipment .

Advanced: Can Bis(2-aminoethoxy)dimethylsilane be utilized in the synthesis of organometallic catalysts, and what structural features contribute to its efficacy?

Methodological Answer:

Yes, its hybrid donor sites (amine and ether) and tunable steric bulk make it suitable for catalytic applications:

Catalyst Design :

- Metallocene Synthesis : Coordinate with Zr or Ti precursors to form silane-bridged metallocenes, enhancing thermal stability in olefin polymerization .

- Lewis Acid Hosts : The silane’s electron-withdrawing nature stabilizes charge-transfer complexes in host-guest systems (e.g., with pyridine derivatives) .

Performance Metrics :

- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C for catalyst frameworks .

- X-ray Diffraction (XRD) : Resolves Si-metal bond lengths (e.g., ~1.8–2.0 Å for Si-Fe) .

The dimethylsilane group provides rigidity, while the aminoethoxy side chains enable solubility in polar solvents (e.g., THF, DMF) .

Basic: How is the purity of Bis(2-aminoethoxy)dimethylsilane quantified, and what impurities are commonly observed?

Methodological Answer:

- Gas Chromatography (GC) : Quantifies purity (>95%) by separating residual precursors (e.g., unreacted 2-aminoethanol) and siloxane byproducts .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects hydrolyzed derivatives (e.g., dimethylsilanol) at trace levels (<0.5%) .

- Karl Fischer Titration : Measures water content (<0.1% w/w) to ensure anhydrous conditions for storage .

Advanced: What computational methods predict the electronic properties of Bis(2-aminoethoxy)dimethylsilane derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, HOMO localization on the amino group predicts nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Models solvation behavior in THF/water mixtures, revealing aggregation tendencies .

- Natural Bond Orbital (NBO) Analysis : Quantifies Si-N and Si-O bond polarities, guiding ligand design for metal coordination .

Basic: What safety protocols are critical when handling Bis(2-aminoethoxy)dimethylsilane?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~80°C) .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid .

Advanced: How does Bis(2-aminoethoxy)dimethylsilane compare to analogous phosphine-based ligands in catalytic activity?

Methodological Answer:

- Electronic Effects : The aminoethoxy group provides stronger σ-donation than phosphines (e.g., PPh), stabilizing electron-deficient metal centers .

- Steric Parameters : The Si(CH) backbone creates a cone angle of ~120°, larger than PPh (145°), favoring less crowded coordination sites .

- Catalytic Efficiency : In Suzuki-Miyaura couplings, silane ligands show higher turnover numbers (TON >10) due to reduced oxidative addition barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.